6-Nitro-1,3-benzothiazol-2-yl propyl sulfone
Description
Structure
3D Structure
Properties
IUPAC Name |
6-nitro-2-propylsulfonyl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S2/c1-2-5-18(15,16)10-11-8-4-3-7(12(13)14)6-9(8)17-10/h3-4,6H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETVCWJEURFBOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations for 6 Nitro 1,3 Benzothiazol 2 Yl Propyl Sulfone and Its Analogues
Retrosynthetic Analysis of the 6-Nitro-1,3-benzothiazol-2-yl Propyl Sulfone Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis begins by identifying the key chemical bonds that can be disconnected.
A primary disconnection can be made at the C-S bond of the sulfone group. amazonaws.comnih.gov This suggests that the sulfone can be formed from a precursor, such as a thioether, through oxidation. organic-chemistry.orgthieme-connect.com Another key disconnection is within the benzothiazole (B30560) ring itself, which can be retrosynthetically cleaved to reveal an ortho-substituted aniline (B41778) derivative, specifically a 2-amino-5-nitrothiophenol, and a component that will form the C2 position of the thiazole (B1198619) ring.
This leads to two main synthetic fragments:
A substituted aniline, such as 2-amino-5-nitrothiophenol or a related precursor.
A propyl-containing fragment that can be functionalized to form the sulfone moiety.
Approaches for Constructing the 1,3-Benzothiazole Ring System with Nitro Substitution
The formation of the 6-nitro-1,3-benzothiazole ring is a critical step. Several methods have been developed for the synthesis of substituted benzothiazoles, many of which can be adapted for the nitro-substituted variant.
A common and effective method involves the condensation of a 2-aminothiophenol (B119425) derivative with various electrophiles. mdpi.comnih.gov For the synthesis of 6-nitro-1,3-benzothiazole derivatives, 2-amino-5-nitrothiophenol is a key intermediate. This can be reacted with aldehydes, acyl chlorides, or other carbonyl compounds to form the thiazole ring. ekb.egrjpbcs.com
For instance, the reaction of 2-amino-5-nitrothiophenol with an appropriate aldehyde in the presence of an oxidizing agent can yield the corresponding 2-substituted-6-nitro-1,3-benzothiazole. mdpi.com Another approach involves the reaction of a substituted aniline with potassium thiocyanate (B1210189) in the presence of bromine to form a 2-amino-6-nitrobenzothiazole, which can then be further functionalized. rjpbcs.comrjptonline.orgresearchgate.net
| Starting Materials | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| 2-Aminothiophenol, Aldehydes | H2O2/HCl, Ethanol, Room Temperature | 2-Substituted Benzothiazoles | nih.gov |
| 2-Iodoanilines, Acid Chlorides | Lawesson's Reagent | 2-Substituted Benzothiazoles | nih.govacs.org |
| o-Aminothiophenol disulfides, Substituted Benzaldehydes | Reducing Conditions | 2-Phenylbenzothiazoles | acs.org |
| 3-Chloro-4-nitro-aniline, Potassium Thiocyanate | Bromine, Glacial Acetic Acid, Ammonia | Nitro Substituted Benzothiazole Derivatives | rjptonline.orgresearchgate.net |
Strategies for Introducing and Modifying the Propyl Sulfone Moiety
Once the 6-nitro-1,3-benzothiazole core is established, the next step is the introduction and formation of the propyl sulfone group at the 2-position. This is typically achieved through a two-step process: initial S-alkylation to form a thioether, followed by oxidation to the sulfone. nih.gov
The introduction of the propyl group can be accomplished by reacting a 2-mercapto-6-nitro-1,3-benzothiazole with a propyl halide (e.g., propyl bromide or iodide) under basic conditions. This nucleophilic substitution reaction forms the corresponding 6-nitro-1,3-benzothiazol-2-yl propyl sulfide (B99878).
The subsequent oxidation of the thioether to the sulfone is a crucial transformation. thieme-connect.com A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions. Common oxidants include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, potassium permanganate (B83412) (KMnO₄), and meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orggoogle.com The reaction conditions can be controlled to selectively yield either the sulfoxide (B87167) or the sulfone. acs.org
| Oxidizing Agent | Catalyst/Conditions | Key Features | Reference |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Niobium Carbide | Efficiently affords sulfones; catalyst is reusable. | organic-chemistry.org |
| Potassium Permanganate (KMnO₄) | FeCl₃ | Can be performed in a one-pot reaction from the thioether. | nih.gov |
| Selectfluor | H₂O as oxygen source | Eco-friendly, nearly quantitative yields at ambient temperature. | organic-chemistry.org |
| meta-Chloroperoxybenzoic acid (m-CPBA) | - | Commonly used for the oxidation of sulfides. | organic-chemistry.org |
Novel Synthetic Pathways to this compound and its Analogues
Recent advancements in synthetic organic chemistry have led to the development of more efficient and versatile methods for the synthesis of complex molecules like this compound. These include multi-step sequences, one-pot reactions, and the use of catalysis.
To improve efficiency, one-pot and cascade reactions have been developed for the synthesis of benzothiazole derivatives. nanomaterchem.comresearchgate.net These methods combine multiple reaction steps into a single process without the isolation of intermediates, saving time and resources. For example, a one-pot synthesis of 2-substituted benzothiazoles can be achieved from 2-iodoanilines and acid chlorides in the presence of Lawesson's reagent, proceeding through a cascade of amidation, thionation, and intramolecular cyclization. nih.govacs.org While not directly yielding the sulfone, these methods provide efficient routes to the core benzothiazole structure, which can then be further functionalized.
Catalysis plays a significant role in modern synthetic chemistry, offering milder reaction conditions and improved efficiency. acs.org Various metal catalysts, including copper, palladium, and nickel, have been employed in the synthesis of benzothiazoles. nih.gov For instance, copper-catalyzed reactions have been used for the condensation of 2-aminobenzenethiols with nitriles to form 2-substituted benzothiazoles. organic-chemistry.org
In the context of sulfone synthesis, catalytic methods for the oxidation of thioethers are also well-established. organic-chemistry.org The use of catalysts like tantalum carbide or niobium carbide with hydrogen peroxide allows for the selective and efficient conversion of sulfides to sulfoxides or sulfones, respectively. organic-chemistry.org These catalytic approaches offer greener and more sustainable alternatives to traditional stoichiometric oxidants.
Green Chemistry Approaches in Synthetic Design (e.g., Microwave-Assisted, Ultrasound-Assisted Synthesis)
In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of heterocyclic compounds, including benzothiazole derivatives, to develop more environmentally benign, efficient, and economical processes. nih.govnih.gov Microwave-assisted and ultrasound-assisted syntheses have emerged as prominent green technologies, often leading to significant reductions in reaction times, increased product yields, and milder reaction conditions compared to conventional heating methods. nih.govscielo.brmdpi.com
Microwave-Assisted Synthesis
Microwave irradiation has been successfully employed for the rapid and efficient synthesis of various benzothiazole analogues. nih.govias.ac.in This technique utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to a rapid and uniform temperature increase within the reaction mixture. This often results in dramatically accelerated reaction rates. scielo.br For instance, the synthesis of 2-substituted benzothiazoles via the condensation of 2-aminothiophenols with aldehydes can be completed in minutes under microwave irradiation, a significant improvement over the hours required for conventional methods. researchgate.net In some protocols, solvents like glycerol (B35011) or even water can be used, further enhancing the green credentials of the process. scielo.brnih.gov The synthesis of sulfone derivatives of a 5-nitrothiazole (B1205993) series has been effectively carried out in water under microwave irradiation, showcasing an eco-friendly process that produces good yields. nih.gov Similarly, the condensation of 2-aminothiophenols with chloroacetyl chloride to form precursors for further derivatization has been achieved in just 10 minutes using microwave assistance. mdpi.com
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides another effective green synthetic route. kjscollege.com The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, which can dramatically enhance reaction rates. analis.com.my Ultrasound-assisted synthesis of benzothiazole derivatives has been shown to be highly efficient, often proceeding under solvent-free and catalyst-free conditions at room temperature. kjscollege.comanalis.com.my For example, the 1,3-dipolar cycloaddition reaction to create 1,2,3-triazoles attached to a benzothiazole core is significantly faster under ultrasound irradiation compared to conventional stirring. nih.govscispace.com This method not only accelerates the reaction but also improves yields and simplifies the work-up procedure, making it a cost-effective and environmentally benign alternative. kjscollege.com
Interactive Table 1: Comparison of Green Synthetic Methods for Benzothiazole Analogues
| Method | Reactants | Conditions | Yield | Time | Reference |
|---|---|---|---|---|---|
| Microwave | 2-Aminothiophenols, Aldehydes | PIFA, One-pot | Good to Excellent | Not specified | ias.ac.in |
| Microwave | 4-chloromethyl-2-methyl-5-nitro-1,3-thiazole, Sulfinate anions | Water | Good | Not specified | nih.gov |
| Microwave | 2-Aminothiophenols, Hydroxy aromatic aldehydes | Ethanol | 82-90% | 5-10 min | scielo.br |
| Microwave | 2-Amino-6-substituted benzothiazoles, Benzaldehyde | Ethanol | Good | 1-1.5 min | researchgate.net |
| Ultrasound | 2-Aminothiophenol, Aldehydes | Sulfated tungstate, Solvent-free | Excellent | Not specified | kjscollege.com |
| Ultrasound | 2-Aminothiophenol, Benzaldehyde derivatives | Solvent-free, Catalyst-free | 65-83% | 20 min | analis.com.my |
| Ultrasound | Bromoacetamide benzothiazole, Sodium azide, Alkynes | CuSO₄/Na-ascorbate, DMSO/H₂O | High | 6-8 min | scispace.com |
Functionalization and Derivatization Strategies for Enhancing Research Applications
Functionalization and derivatization of the this compound scaffold are crucial for modulating its physicochemical properties and exploring its potential in various research applications, from medicinal chemistry to materials science. These strategies involve introducing new functional groups or modifying existing ones to create analogues with enhanced activity, selectivity, or utility as chemical probes.
A key aspect of this scaffold is the reactivity conferred by its constituent parts. The benzothiazole sulfone group can act as a reactive template. For example, benzothiazole sulfones react with thiols to produce sulfinic acids. nsf.gov This reactivity can be harnessed to design fluorescent sensors for specific biological molecules like hydrogen polysulfides, where the reaction triggers a measurable change in fluorescence. nsf.gov
The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the benzothiazole ring. mdpi.com This activation facilitates nucleophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the benzene (B151609) ring, thereby creating a library of derivatives for structure-activity relationship (SAR) studies. For instance, the chlorine atom in 2-amino-4-chloro-5-nitro-benzothiazole can be replaced by various anilines to synthesize new derivatives for antibacterial screening. researchgate.net
Further derivatization can be achieved through modification of the groups attached to the core structure. The synthesis of α-fluoro 1,3-benzothiazol-2-yl sulfones creates valuable synthons for fluoro-Julia olefinations, a key reaction for producing fluorinated olefins. nih.gov Another strategy involves the dichlorination of the carbon atom adjacent (alpha) to the sulfonyl group, a modification pursued to evaluate the antiproliferative effects of the resulting compounds. nih.gov The sulfone moiety itself can be generated from a corresponding thioether precursor through oxidation, a transformation that has been shown to increase the antifungal activity of certain benzothiazole derivatives, possibly by enhancing their hydrophilicity and ability to penetrate biological membranes. mdpi.com
Interactive Table 2: Examples of Functionalization Strategies for Benzothiazole Sulfone Analogues
| Strategy | Reagents/Conditions | Resulting Derivative | Intended Application | Reference |
|---|---|---|---|---|
| Reaction with Thiols | N-acetylcysteine methyl ester | Sulfinic acid intermediate | Designing fluorescent sensors for sulfane sulfurs | nsf.gov |
| α-Dichlorination | NaOCl | α,α-dichloro sulfone | Evaluation of antiproliferative activity | nih.gov |
| Thioether Oxidation | KMnO₄, FeCl₃ | Benzylsulfonyl benzothiazole | Enhanced antifungal activity | mdpi.com |
| α-Fluorination | Deprotonation followed by electrophilic fluorination | α-Fluoro benzothiazolyl sulfone | Synthon for fluoro-Julia olefination | nih.gov |
| Nucleophilic Substitution | Various anilines, DMF | N-aryl-benzothiazole derivatives | Synthesis of new potential antibacterial agents | researchgate.net |
Stereoselective Synthesis of Chiral Analogues
The development of methods for the asymmetric synthesis of chiral sulfones is an area of significant interest in organic chemistry, as these structures are found in many bioactive compounds. rsc.org While specific literature on the stereoselective synthesis of this compound is not widely available, general strategies for creating chiral sulfones are well-established and could be applied to this compound class. rsc.orgscilit.com
Chirality in analogues of the target compound could be introduced at the propyl chain, for example, by creating a stereocenter on the carbon atom alpha or beta to the sulfone group. The synthesis of such chiral sulfones, where the sulfone moiety is directly connected to the chiral center, can be achieved through several established methodologies. rsc.org
These methods include:
Asymmetric Hydrogenation: An unsaturated precursor, such as an alkenyl benzothiazolyl sulfone, could be subjected to asymmetric hydrogenation using a chiral transition metal catalyst to produce a stereochemically defined alkyl sulfone.
Nucleophilic Substitution: A chiral center could be established via the nucleophilic substitution of a suitable leaving group by the benzothiazole thiol precursor, followed by oxidation to the sulfone.
Conjugate Addition: The asymmetric conjugate addition of a nucleophile to an α,β-unsaturated benzothiazolyl sulfone, catalyzed by a chiral organocatalyst or metal complex, could generate a chiral center. rsc.org
Oxidation of Chiral Thioethers: A pre-existing chiral thioether could be oxidized to the corresponding sulfone. This method is effective if the chirality is already present in the molecule, and the oxidation process does not affect the stereocenter. rsc.org
A recent innovative approach involves the copper-catalyzed four-component vicinal cyano-arylsulfonylation of acrylamides using sulfur dioxide, which allows for the creation of chiral sulfones bearing an all-carbon quaternary stereocenter with excellent enantioselectivity. rsc.org Such advanced methods highlight the potential for creating structurally complex and stereochemically pure analogues of benzothiazole sulfones for specialized research applications.
Spectroscopic and Crystallographic Data for this compound Currently Unavailable in Publicly Accessible Scientific Literature
Comprehensive searches for advanced spectroscopic and crystallographic data for the chemical compound this compound have yielded no specific experimental findings. Despite targeted inquiries for high-resolution nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data, the scientific literature available in the public domain does not appear to contain detailed structural elucidation studies for this specific molecule.
The investigation sought to gather detailed research findings to construct an in-depth analysis of the compound's structure, as outlined in the requested article. This included searches for:
¹H and ¹³C NMR data , which are crucial for determining the chemical environment of hydrogen and carbon atoms, respectively, and for establishing the carbon framework and the connectivity of protons.
Two-dimensional NMR techniques (COSY, HSQC, HMBC) , which provide further insights into proton-proton and proton-carbon correlations, essential for unambiguous structural assignment.
Infrared (IR) spectroscopy data , used to identify key functional groups present in the molecule, such as the nitro (NO₂) and sulfone (SO₂) groups.
Ultraviolet-Visible (UV-Vis) spectroscopy data , which would offer information on the electronic transitions and chromophoric systems within the molecule.
Mass spectrometry (MS) data , necessary for the precise determination of the molecular weight and for analyzing fragmentation patterns to support the proposed structure.
While general spectroscopic properties of related benzothiazole derivatives are documented, this information is not directly transferable to this compound. The unique combination of the 6-nitro-1,3-benzothiazole core with a propyl sulfone substituent at the 2-position results in a distinct chemical entity for which specific analytical data is required for a scientifically accurate structural characterization.
Consequently, due to the absence of the necessary experimental data in the available scientific literature, it is not possible to generate the requested detailed article on the advanced spectroscopic and crystallographic studies of this compound at this time. The creation of such an article would require access to primary research data that has either not yet been published or is not available in publicly searchable databases.
Advanced Spectroscopic and Crystallographic Data for this compound Not Available in Publicly Accessible Literature
Following a comprehensive search of scientific databases and literature, detailed experimental data from advanced spectroscopic and crystallographic studies for the specific chemical compound “this compound” are not publicly available. Consequently, the generation of an article with the requested detailed sections on its structural elucidation is not possible at this time.
The user's request specified an article focusing on two key areas of structural analysis for this compound:
Advanced Spectroscopic and Crystallographic Studies for Structural Elucidation of 6 Nitro 1,3 Benzothiazol 2 Yl Propyl Sulfone
Studies on Tautomerism and Conformational Dynamics via Spectroscopic Probes
While research exists for structurally related molecules, such as derivatives of 2-amino-6-nitro-1,3-benzothiazole nih.govnih.gov, 6-nitro-1,3-benzothiazole-2(3H)-thione, and various sulfonylhydrazides mdpi.com, the crystallographic and spectroscopic properties of these compounds are not transferable to the target molecule, 6-Nitro-1,3-benzothiazol-2-yl propyl sulfone. The nature of the substituent at the 2-position of the benzothiazole (B30560) ring—in this case, a propyl sulfone group—is a primary determinant of the molecule's crystal packing, conformation, and potential for tautomerism. Therefore, using data from different molecules would be scientifically inaccurate and would not adhere to the specific focus of the request.
Without access to peer-reviewed articles or database entries detailing the synthesis and subsequent structural analysis of this compound, any attempt to create the specified content, including the required data tables and detailed research findings, would be speculative.
Therefore, the requested article focusing solely on the advanced structural elucidation of this compound cannot be generated.
Computational Chemistry and Molecular Modeling of 6 Nitro 1,3 Benzothiazol 2 Yl Propyl Sulfone and Its Analogues
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can elucidate the electronic structure and reactivity of 6-Nitro-1,3-benzothiazol-2-yl propyl sulfone and its analogues.
Density Functional Theory (DFT) has become a popular computational method in quantum chemistry for studying the electronic properties of molecules. scirp.org It is used to optimize molecular geometry, analyze frontier molecular orbitals (FMOs), calculate global reactivity descriptors, and map the molecular electrostatic potential (MEP). scirp.org For benzothiazole (B30560) derivatives, DFT calculations, often using the B3LYP functional, provide valuable information on their structure and reactivity. scirp.orgtrdizin.gov.tr
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the charge transfer characteristics within a molecule. scirp.orgresearchgate.net The energy gap between HOMO and LUMO is a significant parameter for assessing molecular reactivity. In benzothiazole derivatives, the distribution of HOMO and LUMO can be delocalized over different parts of the molecule, influencing their charge transfer properties. researchgate.net
Molecular Electrostatic Potential (MEP) maps are useful for identifying the reactive sites of a molecule. scirp.org These maps visualize the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. This allows for the prediction of sites for electrophilic and nucleophilic attack, as well as the analysis of hydrogen bonding patterns. scirp.org
Table 1: Illustrative DFT-Calculated Electronic Properties of a Benzothiazole Analogue
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -2.1 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.2 D | Indicates overall polarity of the molecule |
Note: The values in this table are hypothetical and for illustrative purposes to represent typical data obtained from DFT calculations on benzothiazole derivatives.
Ab initio methods, such as Hartree-Fock (HF), are another class of quantum chemical calculations that are based on first principles without the use of empirical parameters. nih.gov These methods can be used to investigate the molecular structure and vibrational frequencies of benzothiazole derivatives in their ground state. nih.gov While computationally more demanding than DFT, ab initio calculations can provide highly accurate results. nih.gov
Comparisons between experimental data and calculated results from both HF and DFT methods have shown that DFT methods, such as B3LYP, are often superior for predicting molecular properties like vibrational frequencies for benzothiazole systems. nih.govresearchgate.net Natural Bond Orbital (NBO) analysis, which can be performed using ab initio methods, provides insights into intramolecular interactions and charge delocalization.
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. biointerfaceresearch.comnih.gov For this compound and its analogues, MD simulations can provide detailed information about their conformational landscapes and interactions with solvents. biointerfaceresearch.comresearchgate.net
By simulating the motion of atoms and molecules, MD can reveal the most stable conformations of a compound and the energetic barriers between them. biointerfaceresearch.com This is crucial for understanding how the molecule might interact with biological targets. Furthermore, MD simulations can elucidate the nature of interactions between the benzothiazole sulfone derivative and solvent molecules, which is important for predicting its solubility and behavior in biological environments. researchgate.net
Molecular Docking Studies on Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.comnih.govnih.gov This method is widely used in drug design to understand the binding mechanism of a ligand to its protein target. biointerfaceresearch.comnih.gov For this compound and its analogues, molecular docking studies can identify potential biological targets and elucidate the key interactions responsible for their biological activity. nih.govnih.gov
These studies involve placing the benzothiazole sulfone derivative into the binding site of a target protein and evaluating the binding affinity based on a scoring function. biointerfaceresearch.com The results can reveal important interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the stability of the ligand-protein complex. nih.gov For instance, docking studies on benzothiazole derivatives have been used to understand their binding to enzymes like protein kinases and dihydropteroate (B1496061) synthase (DHPS). biointerfaceresearch.comnih.gov
Table 2: Example of Molecular Docking Results for a Benzothiazole Analogue with a Protein Target
| Parameter | Value | Interpretation |
| Binding Affinity | -8.5 kcal/mol | Indicates a strong and favorable binding interaction |
| Interacting Residues | Tyr82, Leu134, Asp188 | Amino acids in the protein's active site involved in binding |
| Hydrogen Bonds | 2 | Number of hydrogen bonds formed between the ligand and protein |
| Hydrophobic Interactions | 5 | Number of hydrophobic contacts contributing to binding |
Note: The data presented in this table is hypothetical and serves as an example of the type of information obtained from molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.netnih.gov QSAR models are developed by correlating molecular descriptors (numerical representations of chemical structure) with experimental activity data. researchgate.netnih.gov
For benzothiazole sulfone derivatives, QSAR studies can be used to predict the biological activity of new, unsynthesized analogues. researchgate.netmdpi.com This predictive capability is highly valuable in drug discovery as it can prioritize the synthesis of compounds with the highest potential for desired activity. nih.gov The development of a robust QSAR model involves the selection of relevant molecular descriptors and the use of statistical methods, such as multiple linear regression (MLR), to build the predictive model. researchgate.netresearchgate.net The validity of the QSAR model is assessed through various statistical parameters. researchgate.net
Pharmacophore Modeling and Virtual Screening Based on Benzothiazole Sulfone Scaffolds
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. researchgate.net A pharmacophore model can be used as a 3D query to search large chemical databases for new molecules that possess the same essential features and are therefore likely to have similar biological activity. This process is known as virtual screening. researchgate.net
For the benzothiazole sulfone scaffold, pharmacophore models can be developed based on the structures of known active compounds. researchgate.net These models can then be used in virtual screening campaigns to identify novel benzothiazole sulfone derivatives with potential therapeutic applications. researchgate.net This approach has been successfully applied in the discovery of bioactive molecules for various diseases. researchgate.net
Structure Activity Relationship Sar Investigations of 6 Nitro 1,3 Benzothiazol 2 Yl Propyl Sulfone Derivatives
Systematic Exploration of Substituent Effects on the Benzothiazole (B30560) Ring
The substitution pattern on the benzothiazole ring is a critical determinant of biological activity. The parent 6-nitro-1,3-benzothiazole system can be further functionalized at positions 4, 5, and 7, with each modification having a distinct impact on the molecule's physicochemical properties and its interaction with biological targets.
Research into various benzothiazole derivatives has shown that the introduction of small, electron-withdrawing groups, such as halogens (e.g., -Cl, -F), can significantly enhance biological efficacy. nih.govnih.gov For instance, studies on related benzothiazole series have demonstrated that chloro- and fluoro-substituents on the benzene (B151609) ring portion often lead to increased antifungal and antibacterial activity. nih.gov A quantitative structure-activity relationship (GQSAR) analysis of benzothiazole derivatives identified that substitution with electron-withdrawing groups like halogens or additional nitro groups could increase anticancer activity. researchgate.net
| Compound Series | Substituent (R) | Position | Observed Activity Trend | Reference |
|---|---|---|---|---|
| Benzothiazole-hydrazones | -Cl, -F, -Br | Phenyl ring attached to hydrazone | Increased antifungal activity | nih.gov |
| Benzothiazole-hydrazones | -OH, -OCH3 | Phenyl ring attached to hydrazone | Increased antibacterial activity | nih.gov |
| Anticancer Benzothiazoles | -NO2, Halogen | Aryl ring at R1 | Increased anticancer activity | researchgate.net |
Influence of Nitro Group Position and Reduction on Activity
The nitro group is a key pharmacophore in many bioactive molecules due to its strong electron-withdrawing nature and its ability to undergo metabolic reduction. ekb.egnsf.gov In the context of 6-nitro-1,3-benzothiazol-2-yl propyl sulfone, the nitro group at the 6-position significantly influences the electronic properties of the entire benzothiazole system. nsf.gov Its position is not arbitrary; SAR studies on other nitroaromatic compounds have shown that altering the location of the nitro group can dramatically change the activity profile. researchgate.net
The mechanism of action for many nitro-containing drugs involves the reductive bioactivation of the nitro group within target cells, often by nitroreductase enzymes. ekb.egbrieflands.com This reduction can produce reactive nitroso and hydroxylamine (B1172632) intermediates that are responsible for the compound's cytotoxic or antimicrobial effects. ekb.egnsf.gov Consequently, the 6-nitro group can be considered a pro-drug moiety, which is activated under specific biological conditions, such as the hypoxic environment of tumors or within certain microbial cells. ekb.eg
Modulation of the Sulfone Moiety: Chain Length and Branching Effects
The 2-propylsulfonyl group is a key component of the molecule, influencing its solubility, stability, and ability to interact with target enzymes. The sulfone itself is a strong hydrogen bond acceptor and can participate in critical binding interactions. The alkyl portion—in this case, a propyl group—can be systematically modified to probe the steric and lipophilic requirements of the binding site.
Studies on 2-alkylsulfonyl benzothiazoles have confirmed that these compounds possess significant antimicrobial activity. documentsdelivered.com While direct SAR studies systematically comparing propyl, ethyl, and methyl sulfone derivatives of the 6-nitro-benzothiazole core are not extensively documented, research on analogous systems provides valuable insights. For instance, in a series of nitroaromatic prodrugs, varying the alkyl sulfone chain from methyl to ethyl to propyl had a marked effect on lipophilicity. mdpi.com This change in the octanol-water partition coefficient, in turn, correlated with the compound's ability to exert its effect in three-dimensional cell culture models, suggesting that the alkyl chain length is crucial for optimizing transport and distribution. mdpi.com
Furthermore, the conformation of the alkyl chain can be influenced by its length. Longer or branched alkyl chains can introduce steric hindrance or provide more favorable van der Waals interactions within a binding pocket. rsc.org The introduction of branching, for example, by replacing the propyl group with an isopropyl group, would significantly alter the shape of the sulfone moiety. Such a change would be instrumental in mapping the topology of the target's active site, determining whether a linear or a more spatially demanding group is preferred for optimal activity.
| Alkyl Group (R in -SO2-R) | Relative Lipophilicity (Predicted) | Potential Impact on Activity | Reference Concept |
|---|---|---|---|
| Methyl | Low | May favor targets with smaller, more polar binding pockets. | mdpi.com |
| Ethyl | Medium | Intermediate lipophilicity may balance solubility and membrane permeability. | mdpi.com |
| Propyl | High | Increased lipophilicity could enhance cell penetration but may decrease aqueous solubility. | mdpi.com |
| Isopropyl | High | Introduces steric bulk, testing the spatial tolerance of the binding site. | rsc.org |
Comparative SAR with Related Benzothiazole-Sulfone Architectures
To fully understand the SAR of this compound, it is instructive to compare it with related chemical architectures. One key comparison is between 2-alkylsulfonyl and 2-aralkylsulfonyl or 2-arylsulfonyl benzothiazoles. Replacing the propyl group with an aromatic ring (e.g., a phenyl or benzyl (B1604629) group) introduces significant changes in terms of size, rigidity, and electronic properties (π-π stacking potential). Studies that have synthesized both 2-alkylsulfonyl and 2-aralkylsulfonyl benzothiazoles have found good antimicrobial activity in both classes, indicating that the sulfone moiety is a robust pharmacophore that can be effective with different types of substituents. documentsdelivered.com
Role of Linker Modifications in Bridging and Spacing
The propyl group in this compound can be viewed as a three-carbon linker that bridges the core benzothiazole scaffold and the terminal sulfone group. The length, flexibility, and chemical nature of this linker are paramount in determining the optimal spatial orientation of the key functional groups for interaction with a biological target.
Modifying the length of this linker—for example, by comparing methyl, ethyl, and propyl sulfone derivatives—directly impacts the distance between the benzothiazole ring and the sulfone oxygens. mdpi.com A shorter linker (methyl) might be ideal if the target's binding site requires the two moieties to be in close proximity. Conversely, a longer linker could be necessary to span a larger distance between two binding pockets on a receptor or enzyme.
Introducing rigidity or flexibility into the linker is another key strategy. Replacing the saturated propyl chain with an unsaturated or cyclic linker would restrict the conformational freedom of the molecule. This can be advantageous if it locks the molecule into its bioactive conformation, but detrimental if it prevents the molecule from adopting the necessary shape to bind. The alkoxy-amine linkers used in some solid-phase syntheses of benzothiazole derivatives illustrate the chemical diversity that can be incorporated into these bridging units. researchgate.net Ultimately, the propyl linker in the title compound represents a balance of flexibility and length that can be systematically altered to fine-tune the molecule's activity.
Insights from Bioisosteric Replacements on Activity Profiles
Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve a compound's potency, selectivity, or pharmacokinetic properties by substituting one functional group with another that has similar physicochemical characteristics. cambridgemedchemconsulting.comnih.gov Several bioisosteric modifications could be envisioned for this compound.
The sulfone moiety (-SO2-) itself can be replaced. A common bioisostere for a sulfone is a sulfonamide (-SO2NH-). researchgate.net Replacing the propyl sulfone with a propyl sulfonamide would introduce a hydrogen bond donor (the N-H group) while maintaining a similar tetrahedral geometry and hydrogen bond accepting capacity of the sulfonyl oxygens. This change could lead to new, favorable interactions within the target binding site. Other potential bioisosteres for sulfones include sulfonimidamides. researchgate.net
The nitro group (-NO2) could also be replaced. Given its role as a strong electron-withdrawing group, other groups with similar properties, such as a cyano (-CN) or a trifluoromethyl (-CF3) group, could be explored. These replacements would mimic the electronic influence of the nitro group on the benzothiazole ring but would not be capable of the same reductive activation, thus helping to elucidate whether the electron-withdrawing effect or the reduction is more critical for activity. cambridgemedchemconsulting.com
Finally, classical bioisosteric replacements on the aromatic ring, such as replacing a hydrogen atom with fluorine, can be used to block metabolic oxidation sites or modulate the acidity/basicity of nearby functional groups. chemrxiv.orgchemrxiv.org The replacement of a carbon atom in the ring system with a nitrogen atom (e.g., phenyl to pyridyl) is another common tactic to alter solubility and introduce new hydrogen bonding capabilities. cambridgemedchemconsulting.com Each of these potential replacements offers a rational path to modulate the activity profile of the parent compound.
Mechanistic Studies of Biological Interactions and Target Identification for 6 Nitro 1,3 Benzothiazol 2 Yl Propyl Sulfone Analogues
Investigations into Enzyme Inhibition Mechanisms (e.g., Kinases, Glucokinase, DprE1, Elastase)
Analogues of 6-nitro-1,3-benzothiazol-2-yl propyl sulfone have been investigated as inhibitors of several key enzymes. The most extensively studied target is the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) from Mycobacterium tuberculosis.
DprE1 Inhibition: Nitro-substituted 1,3-benzothiazinones (BTZs), which are structurally related to the subject compound, are potent mechanism-based covalent inhibitors of DprE1. nih.govbohrium.com These compounds act as suicide substrates; the nitro group is reduced within the DprE1 active site by its reduced flavin cofactor (FADH2) to form a reactive nitroso intermediate. nih.govnih.govresearchgate.net This intermediate then forms an irreversible covalent bond with a key cysteine residue (Cys387) in the active site, leading to the inactivation of the enzyme. nih.govresearchgate.netplos.org This mechanism of action is responsible for their powerful anti-mycobacterial properties. nih.govnih.gov Kinetic analyses have confirmed that BTZs are time-dependent, covalent inhibitors, and their potency can be quantified by their kinact/Ki values. nih.govbohrium.comnih.gov Furthermore, hydroxylamino-BTZ derivatives have been shown to be mechanism-based suicide inhibitors of DprE1, suggesting an alternative covalent inhibition mechanism that leverages the enzyme's oxidative cycle. nih.govbohrium.com
Kinase Inhibition: The benzothiazole (B30560) scaffold is also present in inhibitors of various protein kinases, which are pivotal in cellular signaling and are major targets in cancer therapy. ed.ac.uk For instance, a series of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles were identified as novel allosteric inhibitors of c-Jun N-terminal kinase (JNK), a protein activated by cellular stress. nih.gov Separately, certain vinyl sulfone derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov
Glucokinase Regulation: While not direct enzyme inhibition, aryl sulfone derivatives have been developed as disruptors of the interaction between glucokinase (GK) and the glucokinase regulatory protein (GKRP). nih.gov By preventing the sequestration of GK in the nucleus, these molecules increase its cytoplasmic availability, thereby enhancing glucose metabolism. nih.gov
Other Enzyme Targets: Analogues have shown activity against other enzymes as well. N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides were found to be inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in diabetes and metabolic syndrome. researchgate.netnih.gov In the context of antimicrobial activity, various benzothiazole derivatives have been found to inhibit bacterial enzymes such as dihydropteroate (B1496061) synthase (DHPS), DNA gyrase, and MurB. nih.govmdpi.com
Interactive Table of Enzyme Inhibition Data
| Analogue Class | Target Enzyme | Mechanism of Inhibition | Key Findings | References |
|---|---|---|---|---|
| Nitro-benzothiazinones (BTZs) | DprE1 (M. tuberculosis) | Mechanism-based covalent inhibition (suicide substrate) | Nitro group is reduced to a nitroso species that covalently binds to Cys387. | nih.govbohrium.comnih.govresearchgate.net |
| 2-Thioether-benzothiazoles | c-Jun N-terminal Kinase (JNK) | Allosteric inhibition | Potent and selective inhibition of JNK. | nih.gov |
| Aryl Sulfones | Glucokinase (GK) / GKRP | Disruption of protein-protein interaction | Prevents GK sequestration by GKRP, increasing cytoplasmic GK levels. | nih.gov |
| Benzenesulfonamides | 11β-HSD1 | Enzyme inhibition | Potential for regulating glucose metabolism. | researchgate.netnih.gov |
| Sulfonamide-benzothiazoles | Dihydropteroate Synthase (DHPS) | Enzyme inhibition | Demonstrates broad-spectrum antibacterial potential. | mdpi.com |
Protein-Ligand Binding Affinities and Interaction Modes
The efficacy of these compounds is directly related to their binding affinity and the specific molecular interactions they form within the target's active or allosteric sites.
For DprE1 inhibitors, co-crystal structures have provided unambiguous evidence of the binding mode. nih.gov The structures of DprE1 complexed with BTZ analogues reveal the formation of a semimercaptal covalent adduct between the inhibitor and the sulfur atom of the active-site cysteine (Cys387). nih.gov In addition to this covalent bond, the inhibitor also makes contact with a nearby catalytic lysine (B10760008) residue, further stabilizing the complex. nih.gov Covalent docking simulations corroborate these findings, showing that the nitro group of BTZ analogues is positioned to form a covalent bond with the sulfhydryl group of Cys387. plos.org One such computational study reported a favorable covalent docking score of -15.7 kcal/mol for a BTZ analog, which also formed three hydrogen bonds with adjacent residues within the active site. plos.org
In silico docking studies of other benzothiazole analogues have also been informative. The anti-inflammatory activity of certain derivatives has been linked to their binding with cyclooxygenase (COX) receptors, with one compound showing a calculated binding energy of –12.50 kcal/mol. nih.gov Similarly, the potential antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides is supported by docking models that show hydrogen bond interactions with catalytic residues in the active site of 11β-HSD1. nih.gov For kinase inhibitors, molecular docking has been used to identify compounds that interact effectively with the ATP-binding site of EGFR tyrosine kinase, and subsequent molecular dynamics simulations have confirmed the stability of the inhibitor-protein complex. nih.gov
Interactive Table of Protein-Ligand Binding Data
| Ligand/Analogue Class | Protein Target | Binding Affinity/Score | Interaction Mode | References |
|---|---|---|---|---|
| BTZ Analogues | DprE1 | -15.7 kcal/mol (covalent docking score) | Covalent bond (semimercaptal adduct) with Cys387; H-bonds with proximal residues. | nih.govplos.org |
| Benzothiazole Derivatives | COX Receptors | -12.50 kcal/mol (binding energy) | Non-covalent binding within the active site. | nih.gov |
| Benzenesulfonamides | 11β-HSD1 | Not specified | Hydrogen bond interactions with catalytic amino acids. | nih.gov |
| Vinyl Sulfones | EGFR Tyrosine Kinase | IC50 = 7.85 nM | Interaction with the ATP-binding site. | nih.gov |
Elucidation of Molecular Targets in Cellular Systems (e.g., Anti-Tubercular, Anti-Leishmanial, Antimicrobial)
Identifying the specific molecular targets within pathogenic organisms is key to understanding the selective toxicity of these compounds.
Anti-Tubercular Target: The molecular target for the anti-tubercular activity of nitro-benzothiazole compounds is unequivocally DprE1. nih.govnih.govresearchgate.netnih.gov This enzyme is essential for the biosynthesis of the mycobacterial cell wall, catalyzing a critical epimerization step in the formation of arabinan (B1173331), a major cell wall component. nih.govnih.govnih.gov By inhibiting DprE1, these compounds block the production of decaprenylphosphoryl-β-D-arabinose (DPA), disrupting cell wall synthesis and leading to bacterial lysis. nih.govresearchgate.net The specificity of this target contributes to the potent and selective activity against M. tuberculosis. nih.gov
Anti-Leishmanial Targets: The precise molecular targets for the anti-leishmanial activity of benzothiazole derivatives are less defined. However, structure-activity relationship studies have shown that antiprotozoal effects are highly dependent on the chemical substitutions on the benzothiazole ring. nih.govresearchgate.net Certain 6-nitro- and 6-amino-benzothiazole derivatives have demonstrated selective toxicity against the intracellular amastigote form of Leishmania infantum, suggesting that the target may be involved in a pathway essential for the parasite's survival within host macrophages. nih.govresearchgate.netnih.gov
Antimicrobial Targets: Benzothiazole derivatives exhibit broad-spectrum antibacterial activity by engaging with multiple cellular targets. mdpi.com Depending on the specific structural modifications, these compounds have been shown to inhibit essential bacterial enzymes, including DNA gyrase (involved in DNA replication), dihydropteroate synthase (DHPS, involved in folate synthesis), and MurB (involved in cell wall synthesis). nih.govmdpi.commdpi.com Some derivatives have also been found to inhibit dihydroorotase, an enzyme in the pyrimidine (B1678525) biosynthesis pathway. mdpi.com This multi-target capability makes the benzothiazole scaffold a promising platform for developing new antimicrobial agents.
Interactive Table of Identified Molecular Targets
| Biological Activity | Organism/System | Molecular Target | Consequence of Targeting | References |
|---|---|---|---|---|
| Anti-Tubercular | Mycobacterium tuberculosis | DprE1 | Inhibition of arabinan biosynthesis, disruption of cell wall integrity, and cell lysis. | nih.govnih.govresearchgate.netnih.gov |
| Anti-Leishmanial | Leishmania infantum | Not fully elucidated | Selective toxicity towards intracellular amastigotes. | nih.govnih.gov |
| Antimicrobial | Various Bacteria | DNA Gyrase, DHPS, MurB | Inhibition of DNA replication, folate synthesis, and cell wall synthesis. | nih.govmdpi.commdpi.com |
Cellular Pathway Perturbation Analysis (e.g., signaling pathways)
The biological effects of this compound analogues often result from the perturbation of critical cellular signaling pathways.
Inhibitors targeting kinases directly interfere with signal transduction cascades. For example, the inhibition of JNK by 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles disrupts a key stress-activated protein kinase (SAPK) pathway. nih.gov The JNK pathway is involved in regulating cellular responses to stress, inflammation, and apoptosis, and its inhibition has therapeutic potential in a range of diseases, including cancer and type-2 diabetes. nih.gov
Similarly, inhibitors of EGFR tyrosine kinase block the downstream signaling pathways that control cell proliferation, survival, and differentiation. nih.gov Overactivation of the EGFR pathway is a hallmark of many cancers, and its inhibition is a validated strategy for targeted cancer therapy. nih.gov
The anti-inflammatory effects of benzothiazole derivatives are likely mediated through the perturbation of inflammatory signaling pathways. This can occur through the inhibition of enzymes like cyclooxygenase (COX), which blocks the synthesis of prostaglandins, key mediators of inflammation. nih.gov It is also plausible that these compounds interfere with transcription factors such as NF-κB, which controls the expression of numerous pro-inflammatory cytokines and mediators. mdpi.com
Mechanisms of Action for Anti-inflammatory or Other Theoretical Activities at the Molecular Level
The anti-inflammatory properties of benzothiazole-related structures are thought to arise primarily from the inhibition of key enzymes in the inflammatory cascade. The most common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid into prostaglandins. nih.gov Molecular docking studies have shown that benzothiazole derivatives can bind effectively to COX receptors, suggesting a similar mechanism of action. nih.gov A comprehensive anti-inflammatory response would also involve the downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. thejas.com.pk While not demonstrated specifically for this compound, related heterocyclic compounds have been shown to reduce the expression of these critical inflammatory mediators. thejas.com.pk
Beyond inflammation, other theoretical activities have been explored at the molecular level. The potential antidiabetic action of some benzothiazole sulfonamide analogues is attributed to the inhibition of 11β-HSD1, an enzyme that regulates local glucocorticoid levels. researchgate.netnih.gov Another potential antidiabetic mechanism involves aryl sulfone analogues that disrupt the protein-protein interaction between glucokinase and its regulatory protein, thereby promoting glucose metabolism. nih.gov
High-Throughput Screening and Assay Development for Mechanistic Studies
The discovery and mechanistic elucidation of novel inhibitors often rely on high-throughput screening (HTS) and the development of robust biochemical and cellular assays. DprE1 was first validated as a druggable target through HTS of compound libraries. sci-hub.st Similarly, potent JNK inhibitors have been identified from HTS campaigns. nih.gov In addition to experimental screening, virtual HTS using computational methods like covalent docking has been employed to screen large libraries of BTZ analogues against the DprE1 target, successfully identifying promising candidates for further development. plos.org
A variety of specialized assays have been developed to probe the mechanisms of these compounds. For DprE1, a fluorescence-based enzyme assay has been utilized to perform detailed kinetic analysis of inhibitor inactivation. bohrium.com For kinase targets like EGFR, the ADP-Glo™ kinase assay provides a sensitive method for quantifying enzyme activity and determining inhibitor potency (IC50 values). nih.gov Antimicrobial activity is routinely assessed using the microdilution method to determine the minimum inhibitory concentration (MIC) against a panel of pathogens. mdpi.comnih.gov For anti-inflammatory studies, the carrageenan-induced paw edema assay in rodents is a standard in vivo model used to evaluate the efficacy of potential new agents. nih.gov
Advanced Research Directions and Future Perspectives for 6 Nitro 1,3 Benzothiazol 2 Yl Propyl Sulfone Chemistry
Development of Analytical Methods for Research-Level Characterization and Purity Assessment
The unambiguous characterization and stringent purity assessment of 6-Nitro-1,3-benzothiazol-2-yl propyl sulfone and its analogues are paramount for reliable research and development. A multi-technique approach is essential to fully elucidate the structure and purity of such compounds.
Advanced spectroscopic and chromatographic methods form the foundation of this characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR are fundamental for structural confirmation. mdpi.comnih.gov Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can further establish connectivity and resolve complex structural ambiguities, especially in more elaborate derivatives.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition by providing a highly accurate mass-to-charge ratio. mdpi.com Techniques like Electrospray Ionization (ESI) are commonly employed for such analyses. nih.gov
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment, allowing for the quantification of the main compound and any impurities. The development of specific methods, including choice of column, mobile phase, and detector (e.g., UV-Vis), is crucial for achieving accurate and reproducible results.
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify key functional groups, such as the nitro (NO₂) and sulfone (SO₂) groups, which have characteristic absorption bands. nih.gov
The following table summarizes the key analytical techniques and their primary roles in the characterization of this compound.
| Analytical Technique | Purpose in Characterization | Typical Data/Findings |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of proton and carbon framework. | Chemical shifts (δ), coupling constants (J), and integration values corresponding to the aromatic and propyl moieties. nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination and elemental formula confirmation. | Accurate m/z value consistent with the molecular formula. mdpi.com |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | Chromatogram showing a major peak with retention time and purity percentage (e.g., >95%). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of key functional groups. | Characteristic stretching frequencies for C=N, N-O (nitro), and S=O (sulfone) bonds. |
Exploration of Novel Reaction Spaces for Complex Sulfone-Benzothiazole Constructs
The synthesis of benzothiazole (B30560) sulfones offers a wide field for innovation. While traditional methods often involve the condensation of 2-aminothiophenols with various reagents followed by oxidation of a sulfide (B99878) precursor, modern organic synthesis seeks more efficient and versatile routes. nih.govnih.gov
Future research will likely focus on:
Direct C-H Functionalization: Developing methods to directly introduce the propyl sulfone group or other complex substituents onto a pre-formed 6-nitrobenzothiazole (B29876) ring. This avoids multi-step sequences and improves atom economy.
Flow Chemistry: Utilizing microreactor technology for the synthesis of benzothiazole sulfones. Flow chemistry can offer improved safety, better control over reaction parameters (temperature, pressure), and easier scalability.
Photoredox Catalysis: Employing light-mediated reactions to forge new bonds under mild conditions, potentially enabling novel transformations that are difficult to achieve with traditional thermal methods.
Combinatorial Synthesis: Creating libraries of related benzothiazole sulfone derivatives by systematically varying the substituents on the benzothiazole core and the sulfone moiety. pharmacyjournal.in This is particularly valuable for structure-activity relationship (SAR) studies in drug discovery. The reaction of thiols with benzothiazole sulfones can produce sulfinic acids, which can be further functionalized. nsf.govacs.org
Integration of Artificial Intelligence and Machine Learning in Predictive Research and Discovery
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing chemical research by enabling predictive modeling and accelerating the discovery process. mdpi.com For benzothiazole sulfone chemistry, these technologies can be applied in several key areas:
Predictive Synthesis: ML algorithms can be trained on vast databases of chemical reactions to predict the most likely successful reaction conditions or even suggest novel synthetic pathways for complex molecules like this compound. nih.gov
Property Prediction: AI models can predict various physicochemical and biological properties, such as solubility, toxicity (ADMET properties), and potential bioactivities. biointerfaceresearch.comugm.ac.id This in silico screening allows researchers to prioritize the synthesis of compounds with the most promising profiles, saving time and resources. mdpi.com
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) studies, enhanced by ML, can identify the key structural features of benzothiazole sulfones that are critical for a specific biological activity. nih.gov This provides a rational basis for designing more potent and selective compounds.
| AI/ML Application | Objective | Potential Impact |
| Retrosynthesis Planning | Predict optimal synthetic routes for novel benzothiazole sulfones. | Reduced development time and cost; discovery of novel synthetic strategies. nih.gov |
| ADMET Prediction | Forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. | Prioritization of drug candidates with favorable pharmacokinetic and safety profiles. biointerfaceresearch.com |
| Bioactivity Prediction | Identify potential therapeutic targets and predict inhibitory activity. | Accelerated identification of lead compounds for various diseases. mdpi.com |
Design and Synthesis of Photoactive or Sensing Probes Based on the Benzothiazole Scaffold
The benzothiazole ring system is a well-known fluorophore, and its derivatives are widely used in the development of fluorescent probes and sensors. nih.govmdpi.com The strong electron-withdrawing nature of the nitro and sulfone groups in this compound can significantly modulate its electronic and photophysical properties, making this scaffold a promising candidate for sensing applications.
Future research directions include:
Chemosensors for Ions and Molecules: Designing derivatives that exhibit a change in fluorescence ("turn-on" or "turn-off") or a colorimetric response upon binding to specific analytes like metal ions (e.g., Zn²⁺, Cu²⁺), reactive oxygen species (ROS), or biologically important thiols. nih.govacs.orgnih.govresearchgate.net The benzothiazole moiety often serves as the signaling unit in such probes.
Bioimaging Agents: Developing fluorescent probes with good cell permeability and low cytotoxicity for imaging biological processes within living cells. nih.gov The high quantum yield and large Stokes shift of some benzothiazole probes make them particularly suitable for this purpose. nih.gov
pH Sensors: Exploiting the potential for protonation/deprotonation of the benzothiazole nitrogen to create probes that are sensitive to changes in environmental pH.
For instance, benzothiazole-based probes have been successfully designed for the detection of peroxynitrite, with limits of detection in the nanomolar range. nih.gov
Theoretical and Computational Advances in Predicting Novel Reactivities and Bioactivities
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules at an electronic level. researchgate.net For this compound, theoretical studies can offer profound insights.
Density Functional Theory (DFT): DFT calculations are used to determine the optimized molecular geometry, electronic structure, and vibrational frequencies of the molecule. mdpi.com This information helps in interpreting experimental data and understanding the molecule's stability.
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to predict the molecule's reactivity. mdpi.com A small HOMO-LUMO gap generally indicates a more reactive species. mdpi.com
Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which is crucial for predicting how the molecule will interact with other reagents or biological targets. scirp.org
Molecular Docking: This technique simulates the binding of the benzothiazole sulfone derivative to the active site of a biological target, such as an enzyme or receptor. It helps predict the binding affinity and mode of interaction, guiding the design of potential therapeutic agents. researchgate.net
| Computational Method | Information Gained | Application |
| Density Functional Theory (DFT) | Optimized geometry, electronic properties, vibrational spectra. | Understanding molecular stability and interpreting spectroscopic data. mdpi.com |
| HOMO-LUMO Analysis | Energy gap, prediction of charge transfer and reactivity. | Assessing chemical reactivity and electronic transitions. researchgate.net |
| Molecular Docking | Binding affinity and interaction mode with biological targets. | Predicting potential as an enzyme inhibitor or receptor ligand. researchgate.net |
Challenges and Future Opportunities in Advancing Benzothiazole Sulfone Research
Despite the immense potential, research into complex benzothiazole sulfones faces several challenges that also represent significant opportunities for future innovation.
Challenges:
Solubility Issues: The rigid, aromatic nature of the benzothiazole core can lead to poor solubility in aqueous media, which can be a hurdle for biological applications.
Selectivity: In drug design, achieving high selectivity for a specific biological target over others is a major challenge to minimize off-target effects.
Future Opportunities:
Green Synthesis: A major opportunity lies in developing more environmentally friendly synthetic methods, utilizing greener solvents, catalysts, and energy sources. nih.gov
Multifunctional Agents: The benzothiazole sulfone scaffold is ideal for designing multifunctional compounds that can, for example, combine anticancer and anti-inflammatory properties in a single molecule. nih.govnih.gov
Theranostics: There is potential to develop benzothiazole sulfone derivatives that act as theranostic agents, combining diagnostic (e.g., fluorescence imaging) and therapeutic capabilities.
Materials Science: Exploring the application of these compounds in materials science, for example, as components of organic light-emitting diodes (OLEDs) or other electronic materials, remains a largely untapped area.
Q & A
Q. Table 1: Synthetic Conditions and Reagents
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Sulfone formation | H₂O₂, TFA in toluene (70°C) | Use molecular sieves for dryness |
| Nitration | HNO₃/H₂SO₄ at 0–5°C | Monitor reaction time carefully |
| Purification | Cold precipitation (3–5°C) | Wash with hexane to remove TFA |
How is the structural integrity of this compound validated experimentally?
Basic Question
Structural validation combines crystallography, spectroscopy, and computational methods:
- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., C–S bond at ~1.74 Å in benzothiazole derivatives) .
- Spectroscopy : FT-IR confirms sulfone (SO₂) stretches at ~1300–1150 cm⁻¹, while NMR (¹H/¹³C) identifies nitro and propyl groups .
- Mass spectrometry : Molecular ion peaks (m/z 286.33) align with the formula C₁₀H₁₀N₂O₄S₂ .
What reaction mechanisms govern the functionalization of this compound in medicinal chemistry applications?
Advanced Question
The nitro and sulfone groups drive reactivity:
- Nitro-group reduction : Catalytic hydrogenation (Pd/C, H₂) or LiAlH₄ yields amine derivatives, critical for bioactivity studies .
- Sulfone stability : Resists nucleophilic substitution under physiological pH, enhancing pharmacokinetic stability compared to sulfoxides .
- Electrophilic substitution : Bromination at the 4-position of the benzothiazole ring requires Lewis acids (e.g., FeBr₃) .
Q. Table 2: Reaction Pathways and Outcomes
| Reaction Type | Conditions | Major Product |
|---|---|---|
| Reduction (NO₂→NH₂) | H₂/Pd-C, EtOH, 25°C | 6-Amino-benzothiazolyl sulfone |
| Oxidation (S→SO₂) | mCPBA, CH₂Cl₂, 0°C | Sulfone (stable) |
| Halogenation | Br₂, FeBr₃, DCM, reflux | 4-Bromo-benzothiazole derivative |
How does this compound interact with biological targets?
Advanced Question
Studies suggest inhibitory activity against enzymes like low-molecular-weight protein tyrosine phosphatase (LMWPTP):
- Molecular docking : The nitro group forms hydrogen bonds with active-site residues (e.g., Arg49), while the sulfone enhances hydrophobic interactions .
- Ki values : Reported ~1.00 μM for LMWPTP inhibition in HepG2 cells, comparable to other benzothiazole sulfonamides .
- Selectivity : Conformational changes induced in LMWPTP improve inhibitor specificity .
What crystallographic challenges arise in resolving the structure of this compound?
Advanced Question
High-resolution crystallography is complicated by:
Q. Table 3: Crystallographic Data
| Parameter | Value (from ) |
|---|---|
| Space group | P2₁/c |
| Unit cell dimensions | a=8.21 Å, b=12.45 Å, c=14.30 Å |
| R-factor | <0.05 |
How does structural modification impact the bioactivity of benzothiazole sulfone derivatives?
Advanced Question
Comparative studies highlight:
- Nitro vs. methoxy substitution : Nitro derivatives show stronger enzyme inhibition (e.g., LMWPTP) due to electron-withdrawing effects .
- Sulfone vs. sulfonamide : Sulfones exhibit better metabolic stability, while sulfonamides enhance solubility .
Q. Table 4: Bioactivity Comparison
| Compound Modification | Target Enzyme (Ki) | Solubility (mg/mL) |
|---|---|---|
| 6-Nitro-sulfone | LMWPTP (1.00 μM) | 0.12 |
| 6-Methoxy-sulfonamide | Carbonic anhydrase (5.2 μM) | 1.45 |
What analytical techniques resolve contradictions in spectral data for this compound?
Advanced Question
Discrepancies in FT-IR or NMR data arise from solvent effects or impurities:
- Solvent correction : FT-IR in hexane vs. CCl₄ shifts SO₂ stretches by ~15 cm⁻¹ .
- Impurity profiling : HPLC-MS (C18 column, 0.1% TFA in acetonitrile/water) identifies byproducts like unreacted nitro precursors .
How can computational methods address conflicting bioactivity data across studies?
Advanced Question
Molecular dynamics (MD) simulations reconcile discrepancies:
- Binding mode validation : MD trajectories (50 ns) confirm stable interactions between the sulfone and LMWPTP’s catalytic cysteine .
- Free energy calculations : MM-PBSA predicts ΔG binding within ±1.5 kcal/mol of experimental values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
